![molecular formula C13H20FNO4 B149396 4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol CAS No. 132178-18-8](/img/structure/B149396.png)
4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is widely used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor activation and inhibition.
Mécanisme D'action
4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol 118,551 selectively binds to and inhibits the β2-adrenergic receptor, which is a G protein-coupled receptor that is primarily expressed in smooth muscle, cardiac muscle, and adipose tissue. Activation of the β2-adrenergic receptor by its endogenous ligands, such as epinephrine and norepinephrine, leads to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA) and other downstream signaling pathways. Inhibition of the β2-adrenergic receptor by 4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol 118,551 blocks this signaling pathway and leads to a decrease in cAMP production and PKA activation.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol 118,551 depend on the tissue and cell type being studied. In general, inhibition of the β2-adrenergic receptor by 4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol 118,551 leads to a decrease in cAMP production and PKA activation, which can have a variety of downstream effects. For example, in smooth muscle cells, inhibition of the β2-adrenergic receptor by 4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol 118,551 leads to decreased relaxation and increased contraction. In adipose tissue, inhibition of the β2-adrenergic receptor by 4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol 118,551 leads to decreased lipolysis and increased fat storage. In cardiac muscle, inhibition of the β2-adrenergic receptor by 4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol 118,551 leads to decreased contractility and decreased heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol 118,551 in lab experiments is its high selectivity for the β2-adrenergic receptor, which allows for specific inhibition of this receptor without affecting other receptors or signaling pathways. Another advantage is its well-established synthesis method, which allows for easy and reliable production of the compound. One limitation of using 4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol 118,551 is its relatively low potency compared to other β2-adrenergic receptor antagonists, which may require higher concentrations of the compound to achieve a desired effect.
Orientations Futures
There are several future directions for research involving 4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol 118,551. One area of interest is the role of β2-adrenergic receptor signaling in metabolic diseases such as diabetes and obesity. Another area of interest is the development of more potent and selective β2-adrenergic receptor antagonists for use in clinical settings. Additionally, further studies are needed to fully understand the biochemical and physiological effects of β2-adrenergic receptor inhibition by 4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol 118,551 in different tissues and cell types.
Méthodes De Synthèse
4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol 118,551 can be synthesized by reacting 3-fluoro-4-hydroxybenzaldehyde with tert-butylamine and 2-bromo-1-(2-hydroxypropyl)benzene in the presence of a palladium catalyst. The resulting product is then hydrolyzed to yield 4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol 118,551.
Applications De Recherche Scientifique
4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol 118,551 is widely used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor activation and inhibition. It is commonly used in in vitro studies to investigate the role of β2-adrenergic receptors in various cellular processes, such as insulin secretion, smooth muscle relaxation, and lipolysis. It is also used in in vivo studies to investigate the effects of β2-adrenergic receptor activation and inhibition on cardiovascular function, respiratory function, and metabolism.
Propriétés
Numéro CAS |
132178-18-8 |
|---|---|
Nom du produit |
4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol |
Formule moléculaire |
C13H20FNO4 |
Poids moléculaire |
273.3 g/mol |
Nom IUPAC |
4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol |
InChI |
InChI=1S/C13H20FNO4/c1-13(2,3)15-6-8(16)7-19-10-5-4-9(17)12(18)11(10)14/h4-5,8,15-18H,6-7H2,1-3H3 |
Clé InChI |
NBOURJIOPAPXKD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(COC1=C(C(=C(C=C1)O)O)F)O |
SMILES canonique |
CC(C)(C)NCC(COC1=C(C(=C(C=C1)O)O)F)O |
Synonymes |
2-FBDPP 2-fluoro-3-(tert-butylamino)-1-(3,4-dihydroxyphenoxy)-2-propanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



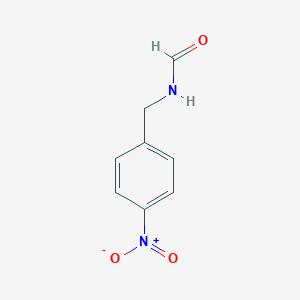



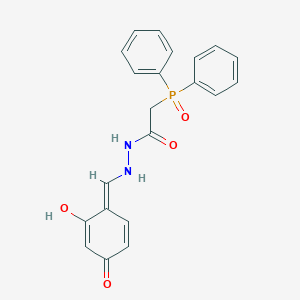
![[(2R)-2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate](/img/structure/B149330.png)
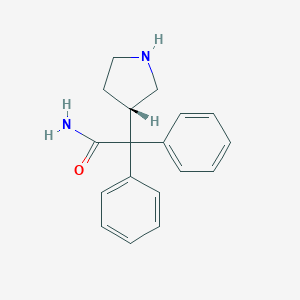
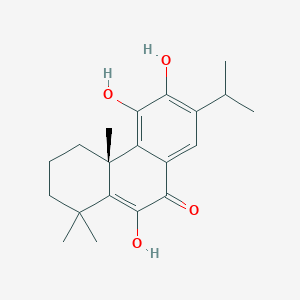
![(2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide](/img/structure/B149346.png)
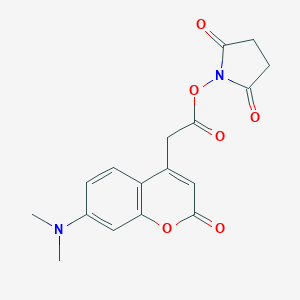


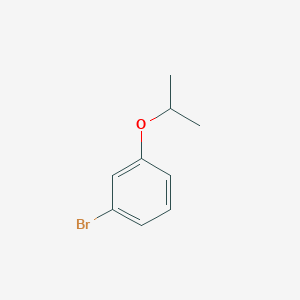
![2-[3-(4-Nitrophenyl)propylamino]ethanol](/img/structure/B149366.png)